N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and a 2-(oxan-4-ylsulfanyl)ethyl substituent on the amide nitrogen. The oxan-4-yl (tetrahydropyran-4-yl) group introduces a sulfur atom at the 4-position of the tetrahydropyran ring, conferring unique steric and electronic properties to the molecule.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c16-15(17,18)13-4-2-1-3-12(13)14(20)19-7-10-22-11-5-8-21-9-6-11/h1-4,11H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFFWKDJIPGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(oxan-4-ylsulfanyl)ethylamine under basic conditions to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzamide core may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamides with Trifluoromethyl and Ethyl-Sulfur Substituents
Analysis :
- Electronic Effects: The trifluoromethyl group in all three compounds contributes to electron-withdrawing properties, enhancing binding interactions with target proteins.
- Steric Considerations : The tetrahydropyran ring in the target compound introduces a rigid, bulky substituent compared to the pyridine-based groups in Fluopyram and GSK3787, which may influence membrane permeability and target selectivity .
Analysis :
- Pharmacophore Diversity: The target compound’s sulfur-containing tetrahydropyran substituent distinguishes it from Nitazoxanide’s nitro-thiazole moiety and Diflufenican’s phenoxy-pyridine group. These differences underscore the versatility of benzamide scaffolds in targeting diverse biological pathways .
- Synthetic Routes : The synthesis of the target compound may parallel methods used for N-(hydroxymethyl)-2-(trifluoromethyl)benzamide (e.g., amidation of 2-trifluoromethylbenzoic acid derivatives) , though additional steps would be required to introduce the oxan-4-ylsulfanyl group.
Benzamides with Sulfur-Containing Functional Groups
Analysis :
- Antimicrobial Potential: S-Alkylated 1,2,4-triazoles demonstrate that sulfur-linked substituents can enhance antifungal activity , suggesting the target compound may share similar applications.
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Benzamides
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~380 (estimated) | 3.2 | 0.05 (low) |
| Fluopyram | 396.78 | 3.8 | 0.12 |
| GSK3787 | 392.78 | 2.5 | 0.20 |
Notes: The target compound’s lower logP compared to Fluopyram reflects reduced hydrophobicity due to the tetrahydropyran ring’s oxygen atom.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-(oxan-4-ylsulfanyl)ethylamine with a suitable benzoyl derivative under specific conditions. Common methodologies include:
- Reagents : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to facilitate the formation of the amide bond.
- Reaction Conditions : The reactions are generally performed in organic solvents at controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Preliminary studies suggest:
- Efficacy : The compound has shown comparable or superior activity against both Gram-positive and Gram-negative bacteria when compared to established antibiotics such as penicillin and ciprofloxacin .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Investigations into its mechanisms have revealed:
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanistic studies are still ongoing.
- Case Studies : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further development in oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Research Findings
Recent studies have focused on the biological activity of related compounds and their derivatives:
- Antimicrobial Screening : A series of thiazole derivatives were screened for antimicrobial activity, revealing that modifications in substituents significantly affect potency against Mycobacterium tuberculosis and other pathogens .
- Cytotoxicity Studies : In vitro assays showed that certain derivatives exhibited IC50 values indicating potent cytotoxic effects on cancer cell lines, suggesting a promising avenue for anticancer drug development .
- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption characteristics, although further investigations are required to assess metabolic stability and bioavailability .
Q & A
Q. What are the recommended synthetic routes for N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide?
The synthesis of this compound can involve multi-step reactions, including condensation and alkylation. For example:
- Step 1: Condensation of 2-(trifluoromethyl)benzoyl chloride with a thiol-containing intermediate (e.g., 2-aminoethanethiol derivatives) under anhydrous conditions using a base like triethylamine .
- Step 2: Introduction of the oxan-4-ylsulfanyl group via nucleophilic substitution or thiol-ene coupling. Reaction optimization may require controlled temperature (e.g., 0–25°C) and inert atmosphere .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures .
Q. How can the purity and structural integrity of this compound be verified?
Q. What in vitro assays are suitable for initial biological screening?
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .
- Enzyme Inhibition: Fluorescence-based assays targeting bacterial enzymes like acps-pptase, using NADH consumption or substrate depletion as readouts .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for trifluoromethyl benzamide derivatives?
- Variable Substituents: Synthesize analogs with modified thioether linkages (e.g., replacing oxan-4-yl with thienyl or pyridyl groups) and compare bioactivity .
- Quantitative SAR (QSAR): Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (Hammett σ values) with enzyme inhibition potency .
- Key Metrics: Measure logP (lipophilicity) and metabolic stability in liver microsomes to optimize pharmacokinetics .
Q. What strategies improve the pharmacokinetic properties of trifluoromethyl benzamides?
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., CF) to reduce CYP450-mediated oxidation. Validate via in vitro microsomal assays .
- Solubility Enhancement: Formulate as hydrochloride salts or co-crystals with succinic acid .
- Blood-Brain Barrier Penetration: Adjust logD (via substituent polarity) and assess using PAMPA-BBB models .
Q. How can contradictory biological activity data across studies be resolved?
- Assay Standardization: Use reference compounds (e.g., known enzyme inhibitors) and uniform conditions (pH, temperature, cell line passage number) .
- Data Normalization: Express activity as % inhibition relative to positive/negative controls to account for inter-lab variability .
- Mechanistic Follow-Up: Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What mechanistic insights exist for benzamide derivatives targeting bacterial enzymes?
- Target Validation: Knockdown studies (e.g., CRISPR/Cas9) in E. coli to confirm acps-pptase as a primary target .
- Binding Mode Analysis: X-ray crystallography of the enzyme-inhibitor complex to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- Resistance Profiling: Serial passage assays to monitor mutation hotspots in target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
